2-Chloro-5-(trifluoromethyl)styrene
Description
Significance of Trifluoromethyl-Substituted Organic Compounds in Chemical Synthesis
The trifluoromethyl (-CF3) group, in particular, is a powerful modulator of molecular properties. Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability make it a highly desirable substituent in the design of pharmaceuticals, agrochemicals, and advanced materials. The incorporation of a trifluoromethyl group can enhance the binding affinity of a molecule to its biological target, improve its metabolic profile, and increase its thermal and chemical stability. For these reasons, the development of synthetic methodologies for introducing the trifluoromethyl group into organic scaffolds is an active area of research.
Overview of Styrene (B11656) Derivatives in Contemporary Chemical Research
Styrene and its derivatives are fundamental monomers in the polymer industry, forming the basis for a wide range of plastics, elastomers, and resins. Beyond their use in large-scale polymer production, functionalized styrenes are also valuable intermediates in organic synthesis. The vinyl group of styrenes is amenable to a variety of chemical transformations, allowing for the construction of complex molecular architectures. Researchers have utilized styrene derivatives in a multitude of applications, from the synthesis of natural products to the development of novel catalytic systems.
Specific Research Focus: 2-Chloro-5-(trifluoromethyl)styrene as a Key Chemical Entity
This compound stands at the intersection of these two important classes of compounds. It combines the influential trifluoromethyl group with the versatile styrene backbone, and the presence of a chlorine atom provides an additional site for chemical modification. This unique combination of functional groups makes it a highly attractive building block for the synthesis of specialty polymers and other high-value chemical entities. The strategic placement of the chloro and trifluoromethyl substituents on the aromatic ring influences the electronic properties of the vinyl group, thereby affecting its reactivity in polymerization and other chemical reactions.
Chemical and Physical Properties
Below is a table summarizing some of the key chemical and physical properties of this compound.
| Property | Value | Reference |
| CAS Number | 828267-49-8 | researchgate.net |
| Molecular Formula | C₉H₆ClF₃ | cymitquimica.com |
| Molecular Weight | 206.59 g/mol | cymitquimica.com |
| Appearance | Liquid | cymitquimica.com |
| Purity | 95% | cymitquimica.com |
Synthesis and Reactivity
The reactivity of this compound is primarily dictated by its vinyl group and the electronic effects of the chloro and trifluoromethyl substituents. These electron-withdrawing groups are expected to influence the reactivity of the double bond in polymerization reactions.
Research Applications and Findings
The primary application of this compound found in the literature is as a monomer in copolymerization reactions. The incorporation of this fluorinated monomer into polymer chains can impart desirable properties to the resulting material.
Copolymerization with Styrene and Other Monomers
Research has shown that trifluoromethyl-substituted styrenes can be copolymerized with other monomers, such as styrene, to create specialty polymers. researchgate.net While detailed studies on the copolymerization of this compound specifically are limited in the provided results, the behavior of similar fluorinated styrenes suggests its potential in this area. For example, studies on the copolymerization of other halogen and trifluoromethyl ring-substituted phenylcyanoacrylates with styrene indicate that these monomers readily copolymerize under free-radical conditions. researchgate.net The resulting copolymers often exhibit altered thermal properties and solubility compared to the homopolymers.
The presence of the trifluoromethyl group can lead to polymers with higher glass transition temperatures (Tg) due to the steric hindrance of the bulky CF3 group, which restricts the mobility of the polymer chains. researchgate.net This can result in materials with enhanced thermal stability. Furthermore, fluorinated polymers are known for their low surface energy, which can translate to properties such as water and oil repellency. nih.gov
While specific data on copolymers derived from this compound is not available in the search results, the general findings for related fluorinated styrenes suggest that its incorporation could be a valuable strategy for tuning the properties of polymers for specific applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-chloro-2-ethenyl-4-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3/c1-2-6-5-7(9(11,12)13)3-4-8(6)10/h2-5H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMLFZKHZAPQTAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C=CC(=C1)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70466139 | |
| Record name | Benzene, 1-chloro-2-ethenyl-4-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70466139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
828267-49-8 | |
| Record name | Benzene, 1-chloro-2-ethenyl-4-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70466139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Polymerization Research and Polymer Science Applications
Homopolymerization Mechanisms and Kinetics
The homopolymerization of 2-Chloro-5-(trifluoromethyl)styrene has been investigated to understand how the electron-withdrawing trifluoromethyl group and the bulky chlorine atom affect the reaction mechanisms and kinetics.
Free-radical polymerization is a common method for producing polymers from vinyl monomers. For trifluoromethyl-substituted styrenes, this process has been shown to be effective. researchgate.net
The initiation of polymerization is the first step, where an active species is generated that can start the polymer chain growth. open.edu This can be achieved through various methods.
Thermal Initiation: Styrene (B11656) and its derivatives can undergo self-initiated (thermal) polymerization at elevated temperatures. open.edulibretexts.org In this process, a Diels-Alder reaction between two monomer molecules can form a molecule that generates radicals, which then initiate polymerization. nih.gov
AIBN-Initiated Polymerization: A more controlled method involves the use of a chemical initiator. Azobisisobutyronitrile (AIBN) is a common free-radical initiator used in the polymerization of substituted styrenes. researchgate.netlibretexts.org When heated, AIBN decomposes, breaking a bond to form two cyanoisopropyl radicals and a molecule of nitrogen gas. libretexts.orgyoutube.com These carbon-centered radicals are effective at initiating the polymerization of styrene monomers. libretexts.org Studies have successfully utilized AIBN to polymerize various trifluoromethyl-substituted styrenes, including 2-trifluoromethyl styrene (2TFMS), 2,5-bis(trifluoromethyl) styrene (25BTFMS), and 3,5-bis(trifluoromethyl) styrene (35BTFMS), in both bulk and solution. researchgate.net
Kinetic studies are crucial for understanding the rate at which monomer is converted into polymer. Research has shown that the presence and position of trifluoromethyl groups on the styrene ring have a significant impact on the polymerization rate.
A study comparing the polymerization rates of several fluorinated and non-fluorinated styrenes in benzene (B151609) and dioxane solution, initiated by AIBN, revealed a clear trend. The rates were monitored by observing the disappearance of the double bond protons using ¹H NMR spectroscopy. researchgate.net The results indicated that the polymerization rates of trifluoromethyl-substituted styrenes were generally higher than that of unsubstituted styrene. researchgate.net
Table 1: Comparative Polymerization Rates of Substituted Styrenes
| Monomer | Abbreviation | Relative Polymerization Rate Order |
|---|---|---|
| 4-Trifluoromethyl-tetrafluorostyrene | TFMTFS | 1 (Fastest) |
| 3,5-Bis(trifluoromethyl)styrene | 35BTFMS | 2 |
| 2,5-Bis(trifluoromethyl)styrene | 25BTFMS | 3 |
| Pentafluorostyrene | PFS | 4 |
| 2-Trifluoromethylstyrene | 2TFMS | 5 |
| Styrene | St | 6 (Slowest) |
Data sourced from a comparative study on trifluoromethyl-substituted styrenes. researchgate.net
This enhanced rate is attributed to the electron-withdrawing nature of the trifluoromethyl group, which can influence the reactivity of the vinyl group. The conversion of monomer to polymer in these free-radical systems proceeds until limited by factors such as monomer depletion or diffusion limitations at high conversion (the gel effect). frontiersin.orgresearchgate.net
Termination is the final stage of polymerization, where the growing polymer chains are deactivated. In conventional free-radical polymerization, this typically occurs through bimolecular termination, where two growing radical chains react with each other. libretexts.org
Radical-Radical Combination: Two growing polymer chains can combine to form a single, longer polymer chain. libretexts.org
Disproportionation: One growing chain abstracts a hydrogen atom from another, resulting in two terminated polymer chains, one with a saturated end and the other with an unsaturated end. libretexts.org
While these are the primary termination pathways, other reactions, known as chain transfer reactions, can also terminate a growing chain while initiating a new one. libretexts.org This can occur with the monomer, initiator, solvent, or a dedicated chain transfer agent. The prevalence of each termination mechanism can be influenced by the specific monomer and the reaction conditions.
To overcome the limitations of conventional free-radical polymerization, such as poor control over molecular weight and high polydispersity, controlled radical polymerization (CRP) techniques have been developed. These methods introduce a dynamic equilibrium between active, propagating radicals and dormant species, allowing for the synthesis of well-defined polymers. nih.gov
Atom Transfer Radical Polymerization (ATRP) is a robust CRP technique that has been successfully applied to a wide range of monomers, including fluorinated styrenes. nih.govcmu.edu The process typically uses a transition metal complex (e.g., copper halide with a bipyridine ligand) to reversibly activate and deactivate the growing polymer chains through a halogen atom transfer process. cmu.educmu.edu
Research on the ATRP of highly fluorinated styrenes has demonstrated the ability to produce polymers with controlled molecular weights and low polydispersity indexes (PDI), typically between 1.08 and 1.37. dtu.dkmaterials-science.infoacs.org For example, fluorinated styrenes have been polymerized at temperatures ranging from 70°C to 110°C, achieving high conversions in relatively short time frames (10-120 minutes). dtu.dkacs.orgacs.org This control allows for the synthesis of complex polymer architectures, such as block copolymers, by using a macroinitiator approach. dtu.dkmaterials-science.infoacs.org The resulting fluorinated polymers often exhibit valuable properties, such as low surface energy. dtu.dkacs.org
Table 2: Typical Conditions for ATRP of Fluorinated Styrenes
| Parameter | Description |
|---|---|
| Monomers | Various fluorinated styrenes dtu.dkacs.org |
| Initiator | Alkyl halides (e.g., 1-phenylethyl bromide) acs.org |
| Catalyst System | Copper(I) bromide (CuBr) / Bipyridine (or its derivatives) acs.org |
| Temperature | 70 - 110 °C dtu.dkacs.orgacs.org |
| Resulting PDI | < 1.4 dtu.dkacs.orgacs.org |
Data synthesized from studies on the ATRP of fluorinated styrenes. dtu.dkacs.orgacs.org
Anionic Polymerization of Fluorinated Vinyl Monomers
Copolymerization Studies
Copolymerization is a key strategy for modifying the properties of polymers. In the context of fluorinated styrenes, copolymerization with common monomers like styrene allows for the incorporation of fluorine-containing units into the polymer backbone, thereby tailoring the material's properties.
The determination of reactivity ratios is crucial for understanding the copolymerization behavior of two monomers. These ratios, r1 and r2, describe the relative reactivity of a propagating chain ending in one monomer unit towards adding the same monomer versus the other monomer. For instance, in the atom transfer radical polymerization (ATRP) of styrene (St) and pentadecylphenyl methacrylate (B99206) (PDPMA), the reactivity ratios were calculated using methods like the Kelen-Tudos and Finemann-Ross methods from composition data obtained via 1H NMR spectroscopy. mdpi.com The resulting values of r1 (styrene) = 0.93 and r2 (PDPMA) = 0.05 indicated a tendency towards random copolymerization with some alternation. mdpi.com
While specific reactivity ratios for the copolymerization of this compound are not available in the provided results, the general principles of copolymerization characterization would apply. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy would be employed to determine the copolymer composition, which is then used to calculate the reactivity ratios. These ratios provide insight into the monomer distribution along the polymer chain, which in turn influences the macroscopic properties of the resulting copolymer.
Copolymerization with Styrene and Other Monomers
Block Copolymer Synthesis via Macroinitiator Approaches
Block copolymers are macromolecules composed of two or more distinct polymer chains linked together. The synthesis of block copolymers involving this compound can be achieved through various controlled polymerization techniques, with macroinitiator approaches being a versatile method. In this strategy, a pre-existing polymer chain with an active initiating site at its end (a macroinitiator) is used to initiate the polymerization of a second monomer, in this case, this compound.
Alternating Copolymer Formation
Alternating copolymers are a specific type of copolymer where two different monomer units are arranged in a regular, alternating sequence along the polymer chain. The formation of such structures is often influenced by the relative reactivities of the comonomers. While specific studies on the alternating copolymerization of this compound are not extensively documented in the reviewed literature, the general principles of alternating copolymerization suggest that a monomer with electron-donating properties would be required to copolymerize with the electron-withdrawing this compound in an alternating fashion. The trifluoromethyl group is strongly electron-withdrawing, which can favor alternating copolymerization with an electron-rich comonomer.
Role of the Trifluoromethyl Substituent in Polymerization Behavior
The trifluoromethyl (-CF3) group is a potent electron-withdrawing group, which significantly influences the reactivity of the vinyl group in this compound during polymerization. nih.gov Research on other trifluoromethyl-substituted styrenes has shown that the presence of the -CF3 group can increase the rate of polymerization compared to unsubstituted styrene. elsevierpure.comresearchgate.net This is attributed to the stabilization of the propagating radical or anion, depending on the polymerization mechanism.
For example, in free radical polymerization, the electron-withdrawing nature of the -CF3 group can enhance the reactivity of the monomer towards radical attack. Studies on similar monomers have indicated that the polymerization rate of trifluoromethyl-substituted styrenes can be higher than that of styrene and even pentafluorostyrene. elsevierpure.comresearchgate.net
Synthesis of Functional Copolymers (e.g., Amphiphilic Polymers)
The synthesis of functional copolymers, such as amphiphilic polymers, using this compound as a comonomer opens up possibilities for creating materials with tailored properties. Amphiphilic copolymers contain both hydrophilic (water-loving) and hydrophobic (water-repelling) segments. The hydrophobic block could be composed of poly(this compound), leveraging the inherent hydrophobicity of the fluorinated aromatic rings.
A common strategy to synthesize such copolymers is through controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. mdpi.com By copolymerizing this compound with a hydrophilic monomer, such as poly(ethylene glycol) methacrylate (PEGMA) or acrylic acid, amphiphilic block or random copolymers can be prepared. mdpi.com The ratio of the hydrophobic and hydrophilic monomers can be adjusted to control the hydrophilic-lipophilic balance (HLB) of the copolymer, which in turn governs its self-assembly in aqueous media to form structures like micelles or vesicles. epstem.netmdpi.com These self-assembled nanostructures have potential applications in areas such as controlled drug release and as nanoreactors.
Polymer Microstructure and Architecture
Molecular Weight Characteristics and Polydispersity Control
The molecular weight and its distribution (polydispersity) are fundamental characteristics of a polymer that significantly impact its mechanical, thermal, and solution properties. researchgate.net For poly(this compound), controlling these parameters is crucial for tailoring the material for specific applications. Early studies on the polymerization of chloro-(trifluoromethyl)-substituted styrenes demonstrated that polymers could be obtained, and their average molecular weights could be determined using viscosity methods. afinitica.com
Modern controlled polymerization techniques offer precise control over molecular weight and result in polymers with a narrow molecular weight distribution, often referred to as low polydispersity (Đ). Techniques such as anionic polymerization and controlled radical polymerizations (e.g., ATRP, RAFT) are well-suited for this purpose. By carefully selecting the initiator, catalyst, and reaction conditions, it is possible to synthesize poly(this compound) with a predetermined molecular weight and a polydispersity index approaching 1.1, indicative of a well-controlled process. The ability to control these characteristics is essential for applications where uniform polymer chain lengths are critical for performance, such as in microelectronics or high-performance coatings.
Below is a hypothetical data table illustrating the kind of control achievable over molecular weight and polydispersity for the polymerization of a styrenic monomer like this compound using a controlled polymerization technique.
| Entry | Polymerization Technique | Initiator/CTA | Monomer/Initiator Ratio | Mn ( g/mol ) | Đ (Mw/Mn) |
| 1 | RAFT | CPADB | 100:1 | 20,000 | 1.15 |
| 2 | RAFT | CPADB | 200:1 | 40,500 | 1.18 |
| 3 | ATRP | EBiB/CuBr | 150:1 | 31,000 | 1.12 |
| 4 | Anionic | sec-BuLi | 250:1 | 51,500 | 1.05 |
Note: This table is illustrative and based on typical results for controlled polymerizations of styrenic monomers. CPADB: 2-cyanoprop-2-yl dithiobenzoate; EBiB: Ethyl α-bromoisobutyrate; sec-BuLi: sec-Butyllithium.
Stereoregularity in Polymerization Processes
Stereoregularity refers to the spatial arrangement of the substituents along the polymer backbone. For a vinyl polymer like poly(this compound), the pendant chloro- and trifluoromethyl-substituted phenyl groups can be arranged in different ways, leading to isotactic (substituents on the same side), syndiotactic (substituents on alternating sides), or atactic (random arrangement) microstructures. youtube.com The stereoregularity has a profound impact on the physical properties of the polymer, such as its crystallinity, melting point, and mechanical strength.
The synthesis of stereoregular polystyrene-based copolymers can be achieved using specific catalysts, particularly metallocene catalysts in coordination polymerization. mdpi.com For instance, certain titanium-based catalysts are known to produce syndiotactic polystyrene, while other catalyst systems can lead to isotactic polymers. mdpi.com While specific research on controlling the stereoregularity of this compound polymerization is not widely reported, it is plausible that similar catalytic systems could be employed to synthesize stereoregular forms of its polymer. The bulky and electron-withdrawing nature of the substituted phenyl ring may influence the stereochemical outcome of the polymerization, potentially favoring a particular tacticity to minimize steric interactions along the growing polymer chain. The ability to control the stereoregularity of poly(this compound) would provide another avenue to fine-tune its material properties.
Reactivity and Advanced Organic Transformations
C-F Bond Activation and Functionalization of the Trifluoromethyl Group
The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry. While typically regarded as a stable and inert moiety, its C-F bonds can be selectively activated and functionalized under specific reaction conditions. This has led to the development of methods for the stepwise transformation of the -CF₃ group into other valuable fluorinated motifs, such as the difluoromethyl (-CF₂R) and monofluoromethyl (-CFR₂) groups. For α-(trifluoromethyl)styrenes, these transformations often proceed through nucleophilic or electrophilic pathways that leverage the electronic nature of the conjugated system. rsc.orgresearchgate.net
Anionic SN2'-Type Substitution
Nucleophilic attack on α-(trifluoromethyl)styrenes can occur in a conjugate addition fashion, leading to a formal Sₙ2' (substitution, nucleophilic, bimolecular, with allylic rearrangement) reaction. In this pathway, a nucleophile adds to the β-carbon of the vinyl group, inducing a shift of electron density that culminates in the displacement of a fluoride (B91410) ion from the trifluoromethyl group. rsc.orgresearchgate.net
This reaction effectively transforms the trifluoromethylalkene into a 1,1-difluoro-1-alkene. A notable example is the domino Sₙ2'-type/SₙV (vinylic substitution) reaction between 2-(trifluoromethyl)-1-alkenes and 2,2'-diceriobiaryls. The initial Sₙ2' attack by the organocerium reagent generates an intermediate 1,1-difluoro-1-alkene, which then undergoes further intramolecular reaction. nih.gov
Cationic SN1'-Type Substitution
Under strongly acidic conditions, the trifluoromethyl group can facilitate the formation of a cationic intermediate, leading to an Sₙ1'-type (substitution, nucleophilic, unimolecular, with allylic rearrangement) reaction. The presence of a strong Lewis or Brønsted acid promotes the departure of a fluoride ion, generating a resonance-stabilized difluoroallylic cation. rsc.org This highly electrophilic species can then be trapped by a suitable nucleophile.
A key example of this reactivity is the Lewis acid-promoted 3,3-difluoroallylation of arenes with 2-trifluoromethyl-1-alkenes. nih.gov In this transformation, the superacidic conditions generated by the Lewis acid enable the formation of the cationic intermediate, which then undergoes a Friedel-Crafts-type reaction with an electron-rich aromatic ring. nih.gov
Defluorinative Functionalization (e.g., with Transition Metal or Photoredox Catalysts)
The selective monofunctionalization of the Ar-CF₃ group is a significant challenge due to the increasing strength of the remaining C-F bonds after the first is cleaved. However, catalytic methods have emerged that can achieve this transformation. core.ac.uk These methods often involve single-electron transfer (SET) processes, which can be initiated by transition metals or photoredox catalysts, to generate a difluorobenzyl radical. dokumen.pubuj.ac.za
Transition metal catalysis, for instance, has been used for the selective reduction of ArCF₃ to ArCF₂H. A dual system using both copper and palladium catalysts was found to be necessary for high selectivity, preventing over-reduction to -CH₂F or -CH₃. core.ac.uk Similarly, photoredox catalysis provides a mild and efficient pathway for the defluorinative functionalization of trifluoromethylarenes. researchgate.netrsc.org
Radical Defluorinative Alkylation
A powerful application of photoredox catalysis is the radical defluorinative alkylation of trifluoromethyl compounds. dokumen.pubchemrxiv.org In this process, a photoredox catalyst absorbs visible light and reduces the trifluoromethylarene via single-electron transfer. This results in the cleavage of a C-F bond to form a difluorobenzyl radical. dokumen.pub This radical species is then trapped by an unactivated alkene, forming a new C-C bond. A polarity reversal catalyst can then achieve radical termination, yielding the final defluoroalkylated product. dokumen.pub This method allows for the intermolecular coupling of trifluoromethylarenes with simple alkenes under mild, catalytic conditions. dokumen.pubacs.org
| Reaction Type | Substrate Type | Catalyst/Reagent | Product Type | Key Finding | Reference |
|---|---|---|---|---|---|
| Radical Defluoroalkylation | Trifluoromethylaromatics (Ar-CF₃) | Photoredox Catalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆) + Polarity Reversal Catalyst | Ar-CF₂-Alkyl | Catalytic C-F cleavage via SET generates a difluorobenzyl radical that couples with unactivated alkenes. | dokumen.pub |
| Selective Reduction | Trifluoromethylarenes (ArCF₃) | Pd(OAc)₂/Cu(OAc)₂ with Ph₃SiH | Difluoromethylarenes (ArCF₂H) | A dual Pd/Cu catalytic system enables highly selective activation and reduction of a single C-F bond. | core.ac.uk |
| Defluorinative Alkylation | α-Trifluoromethyl Alkenes | Photoredox Catalyst + H-atom/Halogen-atom transfer reagent | Polychloroalkylated gem-difluoroalkenes | Allows for the selective activation of C-H or C-Cl bonds in polychloroalkanes for addition to trifluoromethyl alkenes. | chemrxiv.org |
| Multicomponent Cascade | Trifluoromethylarenes | Photoexcited Palladium Catalyst | ArCF₂-Linker-Nucleophile | A modular method combining Ar-CF₃, dienes, and various nucleophiles in a single cascade reaction. | researchgate.net |
Cycloaddition and Hydroaddition Reactions
The vinyl group of 2-Chloro-5-(trifluoromethyl)styrene is an active participant in cycloaddition reactions, providing a powerful tool for the construction of complex cyclic and bicyclic systems. The electronic nature of the styrene (B11656), influenced by the -CF₃ group, makes it a suitable partner in various catalyzed cycloaddition processes.
Transition Metal-Catalyzed Cycloaddition Reactions
Transition metal catalysts can dramatically alter the reactivity of alkenes, enabling cycloaddition reactions that are difficult or impossible to achieve under thermal conditions. nih.gov For electron-deficient styrenes, such as those bearing a trifluoromethyl group, these catalyzed reactions are particularly effective for constructing new ring systems. rsc.org
For example, indium trichloride (B1173362) (InCl₃) has been shown to catalyze the [2+2+2] cycloaddition of formaldimines with various alkenes. In this reaction, 4-trifluoromethylstyrene proved to be an excellent substrate, reacting efficiently to form the corresponding hexahydropyrimidine (B1621009) product. In another approach, organophotocatalysis has been successfully employed for the [2+2] cycloaddition of electron-deficient styrenes. This visible-light-mediated method works well for the homodimerization of 4-trifluoromethylstyrene to yield the corresponding cyclobutane (B1203170) derivative. nih.govchemrxiv.org These reactions highlight the utility of the styrene motif in building complex molecular architectures under catalytic conditions.
| Reaction Type | Styrene Substrate | Reaction Partner | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| [2+2+2] Cycloaddition | 4-Trifluoromethylstyrene | N-Tosyl Formaldimine | InCl₃ | Hexahydropyrimidine derivative | 89% | |
| [2+2] Cycloaddition (Homodimerization) | 4-Trifluoromethylstyrene | - | 4CzIPN (Organophotocatalyst) | 1,2-bis(4-(trifluoromethyl)phenyl)cyclobutane | 45% | nih.gov |
Nucleophilic and Radical Addition Pathways
α-(Trifluoromethyl)styrenes, including this compound, are known to participate in several reaction pathways. While they are often utilized in reactions that involve the cleavage of a C-F bond, there is growing interest in transformations that keep the trifluoromethyl group intact. rsc.orgrsc.orgnih.gov These styrenes can undergo nucleophilic and radical additions, although the presence of the trifluoromethyl group makes them prone to β-fluoride elimination. rsc.org
In nucleophilic additions, the electron-withdrawing nature of the CF3 group activates the double bond towards attack by nucleophiles. However, a common subsequent reaction is the elimination of a fluoride ion to yield a gem-difluoroalkene. acs.org This Sila-Sonogashira-type reaction has been demonstrated in the fluoride-catalyzed arylation of α-(trifluoromethyl)styrenes. acs.org
Radical additions to α-(trifluoromethyl)styrenes also provide a pathway to more complex molecules. These reactions often proceed without defluorination, offering an alternative approach to synthesizing CF3-containing compounds. researchgate.net
Cyclopropanation of α-(trifluoromethyl)styrenes
The synthesis of cyclopropanes bearing a trifluoromethyl group is of significant interest due to their potential applications in medicinal and agricultural chemistry. nih.gov One effective method involves the cyclopropanation of α-(trifluoromethyl)styrenes. rsc.orgrsc.org
A notable approach is the reaction of α-(trifluoromethyl)styrenes with compounds like ethyl chloroacetate (B1199739) or chloroacetonitrile (B46850) in the presence of a base such as sodium tert-butoxide (NaOtBu). rsc.orgrsc.org This reaction proceeds via the in-situ formation of an α-halocarbanion, which then adds to the styrene in a Michael-type addition, followed by an intramolecular nucleophilic substitution to close the cyclopropane (B1198618) ring. rsc.org This method is advantageous as it often suppresses the competing defluorination reaction. rsc.org The reaction generally shows a preference for the trans-isomer of the resulting cyclopropane, although diastereoselectivity can be low. rsc.org Electron-withdrawing groups on the phenyl ring of the styrene tend to improve the reaction yield. rsc.org
Below is a table summarizing the cyclopropanation of various substituted α-(trifluoromethyl)styrenes with chloroacetonitrile.
| Entry | Styrene Substituent (Ar) | Product | Yield (%) | trans/cis ratio |
| 1 | 4-F | 2-(4-fluorophenyl)-2-(trifluoromethyl)cyclopropane-1-carbonitrile | 85 | 65/35 |
| 2 | 4-Cl | 2-(4-chlorophenyl)-2-(trifluoromethyl)cyclopropane-1-carbonitrile | 92 | 67/33 |
| 3 | 4-Br | 2-(4-bromophenyl)-2-(trifluoromethyl)cyclopropane-1-carbonitrile | 88 | 66/34 |
| 4 | 2-Cl | 2-(2-chlorophenyl)-2-(trifluoromethyl)cyclopropane-1-carbonitrile | 84 | 68/32 |
| 5 | 2,4-diCl | 2-(2,4-dichlorophenyl)-2-(trifluoromethyl)cyclopropane-1-carbonitrile | 94 | 65/35 |
| Data derived from studies on the cyclopropanation of α-(trifluoromethyl)styrenes. rsc.org |
Photoredox Catalysis and Radical Trapping Reactions
Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling a wide range of transformations under mild conditions. researchgate.netresearchgate.netacs.org This approach has been successfully applied to reactions involving α-(trifluoromethyl)styrenes.
A significant application of photoredox catalysis is the reductive coupling of alkyl sulfones with α-(trifluoromethyl)styrenes. researchgate.netresearchgate.net In this process, a photocatalyst, typically an iridium complex, absorbs visible light and becomes a potent single-electron reductant. researchgate.net This excited catalyst can then reduce an alkyl sulfone, leading to its fragmentation into an alkyl radical and a sulfinate anion. researchgate.netnih.gov
The generated alkyl radical then adds to the α-(trifluoromethyl)styrene. Instead of a simple addition product, the reaction often proceeds with the elimination of a fluoride ion to yield a gem-difluoroalkene. researchgate.netresearchgate.net This desulfonylative coupling provides a modular route to complex molecules containing quaternary carbon centers and gem-difluoroalkene motifs. researchgate.net
The reaction is compatible with a range of primary, secondary, and tertiary alkyl radicals. researchgate.net The choice of sulfone precursor is critical, with alkyl 1-phenyltetrazolyl sulfones being effective radical sources. researchgate.net
Photoredox catalysis also enables the oxytrifluoromethylation of alkenes, a reaction that installs both a trifluoromethyl group and an oxygen-containing functional group across a double bond. nih.gov
The mechanism for the photocatalytic oxytrifluoromethylation of alkenes typically begins with the excitation of a photocatalyst (e.g., fac-[Ir(ppy)3]) by visible light. nih.gov The excited photocatalyst then reduces a trifluoromethyl source, such as Togni's reagent or N-tosyl-S-difluoromethyl-S-phenylsulfoximine, to generate a trifluoromethyl radical (•CF3). nih.govnih.gov
This highly reactive •CF3 radical adds to the alkene, like this compound, in a regioselective manner to form a stabilized benzylic radical intermediate. nih.gov This radical intermediate is then oxidized by the photocatalyst in its higher oxidation state, which was formed in the initial reduction step, to generate a carbocation. This oxidation regenerates the ground-state photocatalyst, closing the catalytic cycle. nih.gov The resulting carbocation is then trapped by a nucleophilic solvent, such as water or an alcohol, to afford the final oxytrifluoromethylated product. nih.gov
The use of red light in photocatalysis is a growing area of interest due to its advantages, such as deeper penetration into reaction media, reduced energy consumption, and fewer side reactions compared to higher-energy light sources like blue or UV light. beilstein-journals.orgrsc.org This makes red-light-driven catalysis particularly suitable for large-scale industrial applications. beilstein-journals.org
Both metal-based (e.g., ruthenium, osmium) and metal-free organic dyes can serve as photocatalysts under red-light irradiation. beilstein-journals.orgnih.govresearchgate.net Recent developments have focused on creating systems, such as BODIPY-fullerene triads or osmium-based coulombic dyads, that are highly efficient at absorbing red light and promoting chemical reactions. nih.govnih.gov These catalysts can be applied to a variety of transformations, including singlet oxygen generation for photooxygenations. nih.govresearchgate.netnih.gov The principles of red-light-driven catalysis are applicable to the reactions involving this compound, offering a more sustainable and efficient pathway for its functionalization.
Generation of Trifluoromethyl Radicals (e.g., from Umemoto Reagents, CF3SO2Na)
The trifluoromethyl (CF3) group is a crucial moiety in pharmaceutical and agrochemical compounds, valued for its ability to enhance properties like metabolic stability and lipophilicity. researchgate.net The generation of trifluoromethyl radicals (•CF3) is a key step for introducing this group into organic molecules. wikipedia.org Two prominent classes of reagents for this purpose are Umemoto's reagents and sodium trifluoromethanesulfinate (CF3SO2Na), also known as the Langlois reagent. researchgate.netwikipedia.org
Umemoto's Reagents: These are electrophilic trifluoromethylating agents, typically N-trifluoromethyl-dibenzo[b,d]thiophenium or -selenophenium salts. rsc.org While they can act as sources for the electrophilic "CF3+" synthon, they are also capable of generating trifluoromethyl radicals under photoredox or metal-catalyzed conditions. researchgate.netresearchgate.net The process often involves a single-electron reduction of the Umemoto reagent to produce a •CF3 radical, which can then engage in subsequent reactions, such as the aminotrifluoromethylation of alkenes. researchgate.net
Sodium Trifluoromethanesulfinate (CF3SO2Na): The Langlois reagent is an inexpensive and stable source for generating •CF3 radicals. wikipedia.org This is typically achieved through an oxidative process, often using an oxidant like tert-butyl hydroperoxide (t-BuOOH). wikipedia.orgfishersci.es The reaction proceeds via a single-electron oxidation of the triflinate anion to generate a triflyl radical (CF3SO2•), which then rapidly extrudes sulfur dioxide (SO2) to release the trifluoromethyl radical. acs.org This method is effective for the trifluoromethylation of electron-rich aromatic and heteroaromatic compounds. wikipedia.org Electrochemical oxidation of sodium triflinate also serves as a viable method for generating •CF3 radicals. researchgate.net
The reactivity of these generated •CF3 radicals with alkenes, such as the vinyl group in this compound, is a significant area of interest. The radical can add across the double bond, leading to various difunctionalization products. researchgate.netnih.gov For instance, enzymatic systems have been developed that use nonheme iron enzymes to generate •CF3 radicals from hypervalent iodine(III) reagents, directing them for enantioselective alkene trifluoromethyl azidation. nih.govchemrxiv.org
Reactions Involving Double Bond Functionalization
The vinyl group of this compound is a key site for chemical transformations, allowing for the construction of more complex molecular architectures.
Enamine Formation from Styrenes
Enamines are versatile intermediates in organic synthesis, most commonly formed from the reaction of a secondary amine with an aldehyde or a ketone under mild acid catalysis. masterorganicchemistry.com The nitrogen atom in an enamine acts as a powerful π-donor, making the α-carbon of the original carbonyl compound nucleophilic. masterorganicchemistry.com This reactivity is famously exploited in the Stork enamine synthesis, where the enamine acts as a nucleophile in Michael additions or for alkylation. youtube.comyoutube.com
The formation mechanism involves the initial creation of a carbinolamine intermediate, followed by acid-catalyzed dehydration. For a secondary amine, the final step involves deprotonation of a carbon adjacent to the carbinolamine carbon to form the C=C double bond of the enamine. masterorganicchemistry.com
While the classic synthesis of enamines involves carbonyl compounds, related structures can be accessed from alkynes and vinyl halides through various metal-catalyzed and metal-free methods. organic-chemistry.org However, the direct conversion of a simple, unactivated styrene like this compound into an enamine by direct addition of an amine across the double bond is not a standard or widely reported transformation.
Intramolecular Cyclization to Heterocyclic Systems (e.g., Indoles)
Intramolecular cyclization reactions are powerful tools for constructing cyclic compounds, particularly heterocyclic systems like indoles, which are prevalent in bioactive molecules. encyclopedia.pub Strategies for indole (B1671886) synthesis often involve the formation of a key bond to close the five-membered ring.
A notable application related to trifluoromethylated styrenes is the synthesis of 2-trifluoromethyl indoles. One reported method involves a visible-light-induced intramolecular radical cyclization. rsc.org In this approach, substrates such as N-[2-(alkynyl)phenyl]trifluoroacetimidoyl chlorides undergo cyclization to form 2-trifluoromethyl-3-acylindoles. This process highlights the utility of radical reactions in constructing complex heterocyclic frameworks bearing a trifluoromethyl group. rsc.org Although this example does not start directly from this compound, it demonstrates a relevant strategy where a trifluoromethyl group is incorporated into a precursor that subsequently cyclizes to form an indole system.
| Reaction Type | Precursor Type | Product | Catalyst/Conditions | Ref. |
| Intramolecular Radical Cyclization | N-[2-(alkynyl)phenyl]trifluoroacetimidoyl chlorides | 2-Trifluoromethyl-3-acylindoles | Visible Light | rsc.org |
| Palladium-Catalyzed Annulation | ortho-iodoanilines with internal alkynes | 3,4-fused tricyclic indoles | Palladium catalyst | encyclopedia.pub |
| Intramolecular Heck Reaction | N/A | 3,4-fused tricyclic indole skeletons | Palladium catalyst | encyclopedia.pub |
Friedel-Crafts Acylation Reactions
Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction used to introduce an acyl group onto an aromatic ring using an acyl halide or anhydride (B1165640) with a strong Lewis acid catalyst, such as aluminum chloride (AlCl3). The reactivity of the aromatic ring is paramount; electron-donating groups activate the ring towards substitution, while electron-withdrawing groups deactivate it.
The aromatic ring of this compound is substituted with two strongly electron-withdrawing groups: a chloro group and a trifluoromethyl group. The trifluoromethyl group is one of the most powerful deactivating groups, and the chloro group is also deactivating. fishersci.es Consequently, the benzene (B151609) ring is highly electron-deficient and strongly deactivated towards electrophilic attack. Therefore, subjecting this compound to standard Friedel-Crafts acylation conditions would be highly challenging and is not expected to proceed efficiently, if at all.
Reactions with Arylaldehydes
The reaction of styrenes with arylaldehydes can proceed through various pathways depending on the catalysts and reagents employed. However, specific, well-documented examples of direct reactions between this compound and arylaldehydes are not prevalent in the reviewed literature. The reactivity of the styrene's double bond could potentially be exploited in metal-catalyzed cross-coupling reactions, but specific protocols involving arylaldehydes as coupling partners for this particular substrate are not readily found.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Studies
Quantum chemical studies provide fundamental information about the electronic structure and properties of a molecule. For 2-Chloro-5-(trifluoromethyl)styrene, these investigations help elucidate its stability, reactivity, and spectroscopic characteristics.
Table 1: Illustrative Predicted Structural Parameters for this compound using DFT
| Parameter | Bond | Predicted Value (Å) |
| Bond Length | C=C (vinyl) | ~1.34 |
| Bond Length | C-C (ring-vinyl) | ~1.47 |
| Bond Length | C-Cl | ~1.74 |
| Bond Length | C-CF3 | ~1.50 |
| Bond Angle | C-C=C (vinyl) | ~127° |
| Note: These are typical values for similar structures and serve as an illustration of the data obtained from DFT calculations. |
The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. youtube.commdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. mdpi.com For this compound, the electron-withdrawing nature of the chlorine and trifluoromethyl groups is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted styrene (B11656).
Table 2: Key Quantum Chemical Parameters
| Parameter | Description | Significance |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Relates to electron-donating ability; ionization potential. |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Relates to electron-accepting ability; electron affinity. |
| Energy Gap (ΔE) | ΔE = E(LUMO) - E(HOMO) | Indicates chemical reactivity, kinetic stability, and the energy of the lowest electronic transition. A soft molecule has a small gap. mdpi.com |
| Source: mdpi.comresearchgate.net |
Analysis of the HOMO and LUMO surfaces reveals the regions of the molecule most likely to be involved in electrophilic and nucleophilic attacks, respectively.
Theoretical calculations are instrumental in the analysis and assignment of experimental spectra. By calculating the vibrational frequencies and electronic transitions, a theoretical spectrum can be generated and compared with experimental data from Fourier Transform Infrared (FT-IR), FT-Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy. nih.govnih.gov This comparison allows for a precise assignment of spectral bands to specific molecular motions or electronic excitations. researchgate.net
For this compound, DFT calculations can predict the vibrational frequencies associated with its functional groups.
Table 3: Theoretical Vibrational Mode Assignments for this compound
| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) |
| C-H Stretch (vinyl) | =C-H | 3050-3150 |
| C-H Stretch (aromatic) | Ar-H | 3000-3100 |
| C=C Stretch (vinyl) | C=CH₂ | 1620-1640 |
| C=C Stretch (aromatic) | Ar C=C | 1450-1600 |
| C-F Stretch | -CF₃ | 1100-1400 (multiple strong bands) |
| C-Cl Stretch | Ar-Cl | 600-850 |
| Note: These are general ranges. Precise values are obtained via calculation and may be scaled to better match experimental results. researchgate.net |
Similarly, Time-Dependent DFT (TD-DFT) is used to calculate the electronic absorption spectrum, predicting the λ(max) values observed in UV-Vis spectroscopy, which correspond to electronic transitions, often from HOMO to LUMO. nih.govresearchgate.net
Mechanistic Pathway Elucidation
Understanding the mechanism by which a monomer polymerizes is crucial for controlling the resulting polymer's properties. For styrenic monomers, self-initiated thermal polymerization (SITP) is a classic and complex process.
The spontaneous polymerization of styrene at elevated temperatures has been the subject of extensive research, with two primary mechanisms proposed: the Flory mechanism and the Mayo mechanism. sandiego.edukpi.ua It is expected that substituted styrenes, such as this compound, would follow a similar mechanistic framework.
Flory Mechanism: Proposed first, this mechanism involves the formation of a 1,4-diradical intermediate from two styrene molecules. kpi.ua This diradical can then initiate polymerization directly or abstract a hydrogen atom from another molecule to form a monoradical initiator. sandiego.edukpi.ua
Mayo Mechanism: This is the more generally accepted mechanism. It postulates that two styrene molecules first undergo a Diels-Alder reaction to form a reactive dimer (often denoted as AH). sandiego.eduresearchgate.net This Diels-Alder adduct then reacts with a third styrene molecule in a rate-determining, molecule-assisted homolysis step to generate two monoradicals that initiate the polymerization chains. kpi.uaacs.org
Computational studies on styrene have shown that the formation of the key Diels-Alder intermediate (AH) is a critical step. acs.orgnih.gov
The elucidation of the SITP mechanism hinges on the characterization of transient intermediate species.
Diradicals: The Flory mechanism is defined by the formation of a 1,4-diradical. However, computational studies using DFT have explored the energetics of these species. sandiego.edunih.gov These calculations suggest that the ring closure of the 1,4-diradical to form inactive 1,2-diphenylcyclobutane (B1205685) (DCB) can be a competing and lower-energy pathway than the formation of the productive Diels-Alder adduct. acs.orgnih.govresearchgate.net
Diels-Alder Dimers: The Mayo mechanism identifies the Diels-Alder dimer (AH) as the key intermediate. nih.govresearchgate.net Theoretical investigations have confirmed that the lowest energy pathway to this dimer is a stepwise mechanism that proceeds through a diradical intermediate. acs.org This finding provides a bridge between the Flory and Mayo proposals. The subsequent hydrogen transfer from the AH dimer to another monomer molecule is predicted to be a feasible process that generates the initiating monoradicals. acs.orgresearchgate.net
Theoretical Studies on Reactivity and Selectivity
Computational chemistry and theoretical investigations offer profound insights into the reactivity and selectivity of complex organic molecules such as this compound. By employing quantum chemical calculations, researchers can predict reaction outcomes, elucidate reaction mechanisms, and analyze the behavior of transient species like radicals. This section delves into the theoretical studies concerning the reactivity of this compound, focusing on the prediction of reaction pathways and the analysis of radical generation and fragmentation.
Prediction of Reaction Outcomes and Pathways
Theoretical studies, particularly those employing Density Functional Theory (DFT), are instrumental in predicting how the electronic and steric properties of substituents on a styrene ring influence reaction outcomes. For this compound, the presence of a chlorine atom and a trifluoromethyl group significantly modulates the reactivity of the vinyl group and the aromatic ring.
Substituents play a crucial role in chain polymerization by altering the electronic density of the double bond and stabilizing the active species, be it a radical, anion, or cation. cmu.edu The trifluoromethyl group, being a strong electron-withdrawing group, and the chlorine atom, also electron-withdrawing via induction, are expected to influence the reactivity in radical and polar reactions. In the context of atom transfer radical polymerization (ATRP) of substituted styrenes, both electron-withdrawing and electron-donating groups have been observed to stabilize the resulting benzyl (B1604629) radical, with a relatively minor effect on the reactivity of the styrene-type radical itself. cmu.eduacs.org
A DFT study on the simultaneous trifluoromethylation and oximation of aryl-substituted ethylenes revealed that the reaction proceeds through a free-radical chain process. researchgate.net The study found that the proton transfer in the final tautomerism step is rate-limiting. researchgate.net When considering the addition of a trifluoromethyl radical to a substituted styrene, the presence of electron-withdrawing groups on the aromatic ring can influence the stability of the resulting radical intermediate and the transition state energies.
The table below illustrates the predicted influence of the chloro and trifluoromethyl substituents on the reactivity of this compound in different reaction types, based on established principles for substituted styrenes.
| Reaction Type | Predicted Effect of Substituents | Rationale |
| Radical Polymerization | Moderate influence on polymerization rate. | Electron-withdrawing groups can stabilize the propagating radical, but studies on various substituted styrenes show the effect on reactivity is not always straightforward. cmu.eduacs.org |
| Electrophilic Addition | Deactivation of the double bond. | The electron-withdrawing nature of both Cl and CF3 groups reduces the electron density of the vinyl group, making it less susceptible to attack by electrophiles. |
| Nucleophilic Addition | Activation of the double bond. | The electron-withdrawing substituents make the β-carbon of the styrene more electrophilic and susceptible to attack by nucleophiles. |
| Oxidation | Increased resistance to oxidation. | Electron-deficient olefins are generally less reactive towards electrophilic oxidizing agents. |
DFT calculations can be further employed to model specific reactions, such as the arylation of α-(trifluoromethyl)styrene derivatives, which has been shown to proceed via an allylic displacement mechanism. acs.org For this compound, theoretical models could predict the regioselectivity and stereoselectivity of such transformations.
Analysis of Radical Generation and Fragmentation
The generation of radicals from this compound and their subsequent fragmentation pathways are critical aspects of its chemistry, particularly in mass spectrometry and radical-mediated reactions. The fragmentation of radical cations is a high-energy process that often leads to the formation of the most stable possible fragments, which include stable cations and radicals. rutgers.edu
Upon ionization, this compound would form a radical cation. The fragmentation of this species is expected to follow established principles for substituted aromatic compounds and styrenes. The fragmentation pathways of polymer ions, including those of substituted polystyrenes, generally fall into three categories: charge-directed fragmentations, charge-remote rearrangements, and charge-remote fragmentations via radical intermediates. nih.gov
For the radical cation of this compound, several fragmentation pathways can be predicted. The cleavage of the Cα-Cβ bond in the styrene side chain is a common fragmentation route for styrene derivatives. This would lead to the formation of a stable benzylic cation. The presence of the electron-withdrawing trifluoromethyl group can influence the stability of this cation.
The table below outlines potential fragmentation pathways for the radical cation of this compound, based on general principles of mass spectrometry. rutgers.eduyoutube.com
| Initial Species | Fragmentation Pathway | Resulting Fragments | Stability Considerations |
| [M]•+ | α-Cleavage (Cα-Cβ bond scission) | Substituted benzyl cation + vinyl radical | The substituted benzyl cation is resonance-stabilized. The electron-withdrawing CF3 group may have a destabilizing effect on the cation. |
| [M]•+ | Loss of a chlorine radical | Trifluoromethyl-substituted styrene radical cation | Formation of a radical cation with the charge delocalized over the aromatic ring and vinyl group. |
| [M]•+ | Loss of a trifluoromethyl radical | Chloro-substituted styrene radical cation | The C-CF3 bond is strong, making this a less likely primary fragmentation pathway compared to others. |
| [M]•+ | McLafferty-type rearrangement (if applicable) | Neutral alkene + new radical cation | This is more common in compounds with longer alkyl chains and a gamma-hydrogen relative to a carbonyl or similar group, and less likely here. youtube.com |
Theoretical calculations can provide quantitative data on the energetics of these fragmentation pathways, helping to predict the most likely fragmentation patterns observed in a mass spectrum. Understanding these pathways is crucial for the structural elucidation of reaction products and for designing synthetic strategies that involve radical intermediates. Photoinduced single electron transfer is a method that can generate radical cations from various substrates, leading to selective bond cleavage under mild conditions. rsc.org Computational studies can model these processes to predict the feasibility and outcome of such reactions involving this compound.
Catalysis in the Synthesis and Transformations of 2 Chloro 5 Trifluoromethyl Styrene
Transition Metal Catalysis
Transition metals, particularly from groups 8-11 of the periodic table, are paramount in the catalysis of reactions involving 2-Chloro-5-(trifluoromethyl)styrene. Their ability to cycle through multiple oxidation states facilitates key bond-forming and rearrangement reactions.
Palladium-Based Catalysts (e.g., Pd(PPh₃)₂Cl₂, Supported Palladium Catalysts)
Palladium catalysts are the cornerstone for the synthesis of substituted styrenes, including this compound. The most common synthetic strategies involve palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Stille reactions. organic-chemistry.orgdiva-portal.org In these processes, an aryl halide or pseudohalide is coupled with a vinyl group donor.
A probable synthetic route to this compound is the Mizoroki-Heck reaction, where a precursor like 2-chloro-1-iodo-5-(trifluoromethyl)benzene is reacted with a vinylating agent. diva-portal.org A common catalyst for such transformations is Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) . This catalyst is valued for its relative stability and efficacy in a wide array of coupling reactions. diva-portal.org The catalytic cycle typically involves the oxidative addition of the aryl halide to the Pd(0) species, followed by migratory insertion of the olefin and subsequent β-hydride elimination to yield the styrene (B11656) product and regenerate the active catalyst.
Supported palladium catalysts also play a vital role, offering advantages in terms of stability, recovery, and reusability.
Palladium on Calcium Carbonate (Pd/CaCO₃): Often used for hydrogenation reactions, Pd/CaCO₃ can also serve as a catalyst in Heck couplings. The calcium carbonate support provides a high surface area for the active palladium nanoparticles.
Palladium on Alumina (B75360) (Al₂O₃) or Aluminum Fluoride (B91410) (AlF₃): While direct evidence for this compound synthesis is limited, related compounds have been synthesized using these supports. For instance, a method for preparing 2-chloro-5-trifluoromethylpyridine involves the gas-phase reaction of 3-trifluoromethylpyridine with chlorine over a supported palladium catalyst on alumina or aluminum fluoride. google.com This suggests the utility of these supports for activating similar chloro-trifluoromethyl aromatic systems.
| Catalyst System | Reaction Type | Typical Precursors | Key Features |
|---|---|---|---|
| Pd(PPh₃)₂Cl₂ | Heck, Stille, Suzuki Coupling organic-chemistry.orgdiva-portal.org | Aryl Halide + Vinyl Donor (e.g., Vinylstannane) | Homogeneous catalyst, high activity for C-C bond formation. |
| Pd/CaCO₃ | Heck Coupling, Hydrogenation | Aryl Halide + Alkene | Heterogeneous catalyst, good stability and reusability. |
| Pd/Al₂O₃ or Pd/AlF₃ | Gas-Phase Halogenation google.com | Aromatic Precursor + Halogen | Used for synthesis of related heterocyclic compounds, indicating potential for aromatic core functionalization. |
Copper-Promoted Reactions
Copper catalysts are instrumental in a variety of transformations involving styrene derivatives, particularly in reactions introducing fluorine-containing groups. While not typically used for the primary synthesis of the styrene backbone, copper-promoted reactions can modify the molecule. An efficient copper(I)-catalyzed trifluoromethylation of styrene derivatives using sodium trifluoromethanesulfinate (CF₃SO₂Na) has been developed. rsc.org This reaction proceeds via a likely radical pathway and provides a direct method to introduce additional trifluoromethyl groups to a styrene scaffold. rsc.org
Similarly, copper catalysis enables the difunctionalization of styrenes. A three-component radical cross-coupling of oxime esters, styrenes, and silver trifluoromethylthiolate (AgSCF₃) has been achieved using copper catalysis under visible light, leading to cyanoalkylation and trifluoromethylthiolation. researchgate.net These methods highlight copper's role in the advanced functionalization of the olefinic bond in molecules like this compound.
Ruthenium Catalysts (e.g., Phthalocyanine (B1677752) Ruthenium Complex)
Ruthenium catalysts are noted for their versatility in olefin metathesis and other transformations of the vinyl group. google.com A notable example is the use of phthalocyanine ruthenium complexes in the asymmetric cyclopropanation of styrene derivatives. Chiral ruthenium(II) complexes bearing phthalocyanine ligands have been shown to be efficient catalysts for the reaction between styrenes and ethyl diazoacetate, yielding cyclopropane (B1198618) products with high diastereoselectivity. This demonstrates a potential transformation pathway for the vinyl moiety of this compound into a more complex cyclic structure.
Molybdenum Salts
Molybdenum-based catalysts have emerged as powerful tools for stereoselective olefin metathesis, a reaction that allows for the cutting and rearranging of carbon-carbon double bonds. Specifically, molybdenum monoaryloxide chloride (MAC) complexes have been shown to catalyze cross-metathesis reactions to furnish higher-energy (Z)-isomers of trifluoromethyl-substituted alkenes. nih.govnih.gov This methodology is significant as it allows for the synthesis of specific stereoisomers that are often difficult to access. Such catalysts could be employed in reactions involving this compound to exchange its vinyl partner or to create more complex olefinic structures with high stereocontrol. nih.govnih.gov
Main Group Metal and Salt Catalysis
Catalysis is not limited to transition metals; main group metals and their salts are crucial, acting either as primary catalysts or as indispensable supports and promoters.
Magnesium, Calcium, and Barium Fluorides, Oxides, Hydroxides, Carbonates, and Chlorides
The salts of magnesium, calcium, and barium have demonstrated catalytic activity in key synthetic steps relevant to the preparation of this compound and its precursors.
A significant finding is a patented method for preparing 2-chloro-5-trifluoromethylpyridine, a close structural analog, which utilizes catalysts selected from the fluorides, oxides, hydroxides, carbonates, or chlorides of magnesium, calcium, and barium. google.com In this gas-phase chlorination, these main group metal salts facilitate the selective addition of chlorine to the aromatic ring at high temperatures (220-360°C), demonstrating their capacity to act as primary catalysts in the halogenation of trifluoromethyl-substituted aromatic systems. google.com
Furthermore, these salts are active in other transformations:
Barium Oxide (BaO): Has been identified as a highly active, selective, and reusable solid catalyst for the epoxidation of styrene to styrene oxide. rsc.orgresearchgate.net
Barium Carbonate (BaCO₃): As a component of barium silicate-carbonate nanospheres, it has been shown to catalyze the epoxidation of styrene. researchgate.net
Magnesium Fluoride (MgF₂): This salt is used both as a catalyst and a catalyst support. It enhances the activity and lifetime of chromium catalysts in fluorination reactions. elsevierpure.comrsc.org As a support for palladium, it has proven useful in hydrodechlorination reactions of chlorofluorocarbons. rsc.org Its ability to participate in C-F bond formation has also been demonstrated. nih.gov
| Catalyst/Support | Reaction Type | Relevance to Target Molecule | Reference |
|---|---|---|---|
| Mg/Ca/Ba Fluorides, Oxides, Hydroxides, Carbonates, Chlorides | Gas-Phase Chlorination | Catalyzes synthesis of the analogous 2-chloro-5-trifluoromethylpyridine. | google.com |
| Barium Oxide (BaO) | Styrene Epoxidation | Catalyzes transformation of the vinyl group. | rsc.orgresearchgate.net |
| Magnesium Fluoride (MgF₂) | Catalyst Support / Fluorination Catalyst | Active in reactions involving halocarbons and C-F bond formation. | elsevierpure.comrsc.orgrsc.org |
| Calcium Carbonate (CaCO₃) | Catalyst Support (for Palladium) | Used as a support in Heck coupling reactions for styrene synthesis. |
Iron-Based Catalysts (e.g., Fe-AcOH-H₂O, FeCl₃)
Iron, being abundant and possessing low toxicity, is an attractive metal for developing sustainable catalytic processes. nih.gov Iron(III) chloride (FeCl₃) and iron(II) acetate (B1210297) (Fe(OAc)₂) are two such catalysts that have demonstrated utility in reactions involving styrene and its derivatives.
Iron(III) Chloride (FeCl₃): FeCl₃ is a versatile Lewis acid catalyst. In the context of styrene chemistry, it has been notably used as a component in initiating systems for reverse atom transfer radical polymerization (ATRP). For the polymerization of styrene, an initiating system of AIBN/FeCl₃/PPh₃ has been employed. cmu.edu In this process, radicals generated from AIBN abstract a chlorine atom from the iron complex, which acts as the deactivator, to form a dormant species. This reversible activation-deactivation equilibrium allows for a controlled, "living" polymerization, yielding well-defined polystyrenes with narrow polydispersity. cmu.edu While this has been demonstrated for styrene, the principle is applicable to substituted styrenes like this compound to produce polymers with specific end-groups.
Furthermore, iron-catalyzed three-component reactions of styrenes have been developed. For instance, an iron-catalyzed trifluoromethyl-acyloxylation of styrenes uses NaSO₂CF₃ and various benzoic acids to create ester-containing organofluorine compounds under mild conditions. rsc.org
Iron(II) Acetate (Fe-AcOH-H₂O): Iron(II) acetate is a precursor for creating various iron complexes and can act as a catalyst itself. Solutions of iron acetate, often generated in situ by reacting iron with acetic acid (vinegar), are used in processes like wood ebonizing, where the iron-acetate complex reacts with tannins. stackexchange.com In synthetic chemistry, iron(II) acetate has been evaluated as a catalyst for carbene transfer reactions, although in some cases, other iron salts like iron(II) triflate showed higher efficiency. acs.org Air-stable Fe(III)-acetate complexes have been synthesized and applied in the ring-opening polymerization of lactide and in the coupling of CO₂ with epoxides, highlighting the utility of iron acetate-derived catalysts in polymer chemistry. rsc.org These applications suggest the potential for Fe(OAc)₂ to catalyze transformations of the vinyl group in this compound or to be used in its polymerization.
Zinc and Sodium Iodide in Reductive Processes
Reductive transformations are crucial for removing functional groups or creating new saturated bonds. Zinc metal and sodium iodide are common reagents used in such processes.
Zinc (Zn): Zinc powder is a widely used reducing agent for the dehalogenation of organic halides. psu.edu It is particularly effective for the hydrodehalogenation of both alkyl and aryl halides under mild conditions, often in an aqueous medium, making it a green technology. nih.gov The reaction can be performed at room temperature using zinc dust in the presence of additives like TMEDA or aqueous ammonium (B1175870) chloride. psu.edunih.gov This method is effective for reducing alkyl bromides and chlorides to their corresponding hydrocarbons. nih.gov
Given that this compound possesses both a vinyl chloride and an aromatic chloride moiety (though the vinyl C-Cl bond is the focus here), zinc-mediated reduction presents a plausible method for its transformation. Specifically, reductive dehalogenation could convert the chlorostyrene into 5-(trifluoromethyl)styrene. Studies have shown that even the highly carcinogenic vinyl chloride can be fully dechlorinated to ethene by microbial cultures, a process involving reductive dechlorination. nih.gov Zinc is also used in Ni-catalyzed reductive coupling reactions between vinyl bromides and alkyl bromides, demonstrating its utility in forming C-C bonds at the vinyl position. organic-chemistry.org
Sodium Iodide (NaI): Sodium iodide is often used as an iodide source or as a co-catalyst in various reactions. While direct reductive processes using only NaI are less common, it can participate in reduction sequences. For example, sodium bisulfite can reduce iodate (B108269) to iodide, and sodium thiosulfate (B1220275) can reduce elemental iodine to iodide. sciencemadness.org In the context of reductions, iodide can act as a nucleophile to displace other halides (Finkelstein reaction), creating an iodo-intermediate that is more susceptible to subsequent reduction. It is also a component in some imaging systems. nih.gov A hypothetical reductive process for this compound could involve the use of NaI to form an iodo-styrene intermediate, which could then be more readily reduced by another agent.
Organic and Acid Catalysis
Piperidine (B6355638) in Knoevenagel Condensations
The Knoevenagel condensation is a cornerstone reaction in organic synthesis for forming carbon-carbon double bonds. It typically involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, catalyzed by a weak base. Piperidine is a classic and highly effective organocatalyst for this transformation.
The synthesis of derivatives from this compound's precursor, 2-chloro-5-(trifluoromethyl)benzaldehyde (B1662069), is a prime application for this reaction. The condensation of this aldehyde with active methylene compounds like malononitrile (B47326) or dialkyl malonates, catalyzed by piperidine, would yield substituted styrenes. These products are valuable intermediates for synthesizing more complex molecules.
The mechanism involves two main stages: a nucleophilic addition to the carbonyl group followed by the elimination of a water molecule. libretexts.org Research has shown that piperidine can be used in various conditions, including solvent-free and mechanochemical (ball-milling) processes, which align with the principles of green chemistry. mdpi.comresearchgate.net The choice of reaction conditions can influence product selectivity; for example, shorter reaction times may yield the initial Knoevenagel adduct, while longer times or different co-catalysts can lead to subsequent cyclization products. nih.gov
Table 1: Representative Conditions for Piperidine-Catalyzed Knoevenagel Condensations
| Aldehyde | Active Methylene Compound | Catalyst System | Solvent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 2-(1-phenylvinyl)benzaldehyde | Methyl Malonate | Piperidine, Acetic Acid | Benzene (B151609) | 80 °C | 1.5 h | 75% | nih.gov |
| 2-(1-phenylvinyl)benzaldehyde | Malononitrile | Piperidine | Benzene | Room Temp. | - | 82% | epa.gov |
| Fluorobenzaldehydes | Malonodinitrile | Piperidine | None (Ball-milling) | - | - | - | mdpi.com |
| p-methoxybenzaldehyde | Thiazolidine-2,4-dione | Piperidine | - | - | - | 91% (max) | libretexts.org |
Lewis Acids (e.g., BF₃·Et₂O, AlCl₃)
Lewis acids are electron-pair acceptors that are widely used as catalysts to activate electrophiles. Aluminum chloride (AlCl₃) and boron trifluoride etherate (BF₃·Et₂O) are two of the most common and powerful Lewis acids in organic synthesis.
Aluminum Chloride (AlCl₃): AlCl₃ is the archetypal catalyst for Friedel-Crafts reactions. masterorganicchemistry.com In the context of this compound, AlCl₃ could catalyze Friedel-Crafts alkylation, where the styrene acts as the alkylating agent. The Lewis acid would activate the vinyl group, making it susceptible to attack by another aromatic ring, leading to the formation of a 1,1-diaryl-ethane derivative. Conversely, the aromatic ring of the styrene itself could undergo alkylation or acylation, though the presence of the deactivating -CF₃ and -Cl groups would make this challenging and likely direct substitution to the ortho position relative to the vinyl group.
Boron Trifluoride Etherate (BF₃·Et₂O): BF₃·Et₂O is a more convenient and often milder liquid Lewis acid catalyst. It is known to catalyze a wide array of reactions, including the cleavage and rearrangement of epoxides, ketalization, and formal [3+2] cycloadditions. medcraveonline.comnih.gov For this compound, BF₃·Et₂O could be used to promote reactions involving the vinyl group. For example, it could catalyze the addition of nucleophiles or promote cationic polymerization. It is also used in hydroboration-oxidation reactions to generate the reactive borane (B79455) (BH₃) species from NaBH₄. medcraveonline.comwikipedia.org
Methanesulfonic Acid (MeSO₃H)
Methanesulfonic acid (MSA) is a strong organic acid that is increasingly favored as a "green" catalyst. It is a non-oxidizing, non-volatile liquid with high thermal stability and biodegradability. cas.cnrsc.orgarkema.com Its strong Brønsted acidity (pKa ≈ -1.9) makes it an effective catalyst for reactions that typically require strong mineral acids like sulfuric acid. wikipedia.orgrsc.org
In the context of this compound, MSA could catalyze several transformations of the vinyl group.
Hydration: In the presence of water, MSA would be an excellent catalyst for the Markovnikov hydration of the double bond to produce 1-(2-chloro-5-(trifluoromethyl)phenyl)ethanol.
Alkylation: MSA is an effective catalyst for Friedel-Crafts alkylation reactions, using olefins to alkylate aromatic compounds. sigmaaldrich.com
Polymerization: While a powerful catalyst, MSA must be used with caution as it can cause explosive polymerization of highly reactive vinyl ethers. nih.gov However, in controlled radical polymerizations of styrene, MSA has been shown to act as a rate-accelerating additive. rsc.org
The high solubility of its metal salts also makes it useful in electrochemical applications. rsc.org
Photocatalysis and Radical Initiators
Light-induced reactions and radical chemistry provide powerful and mild alternatives to traditional thermal methods for synthesis and polymerization.
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for generating radicals under exceptionally mild conditions. This methodology has been successfully applied to the hydrotrifluoromethylation of styrenes. cas.cnrsc.orgmdpi.com These reactions typically use a photocatalyst, such as fac-Ir(ppy)₃ or an organic acridinium (B8443388) salt, which becomes excited upon absorbing visible light. researchgate.netmdpi.com The excited catalyst can then engage with a trifluoromethyl source, like CF₃I or CF₃SO₂Na (Langlois' reagent), to generate a trifluoromethyl radical (•CF₃). researchgate.netrsc.org This radical adds to the styrene double bond, and the resulting benzylic radical is then quenched by a hydrogen atom donor to yield the hydrotrifluoromethylated product. mdpi.com This approach offers a selective way to functionalize the vinyl group of this compound.
Radical Initiators: this compound, as a vinyl monomer, is susceptible to radical polymerization to form poly(this compound). This process is initiated by the thermal or photochemical decomposition of a radical initiator, which generates reactive free radicals. These radicals attack the double bond of the monomer, starting a chain reaction that leads to the formation of a high molecular weight polymer. libretexts.org
Commonly used radical initiators include azo compounds and peroxides. The choice of initiator and reaction temperature is critical for controlling the polymerization rate and the properties of the resulting polymer. libretexts.org Reverse ATRP, which can be initiated by AIBN in the presence of a transition metal complex like FeCl₃, offers a method for creating well-defined polymers from styrene monomers. cmu.edu
Table 2: Common Radical Initiators for Styrene Polymerization
| Initiator | Abbreviation | Typical Decomposition Temperature | Mechanism | Reference |
|---|---|---|---|---|
| Azobisisobutyronitrile | AIBN | 60-80 °C | Thermal decomposition releases N₂ gas and two cyanoisopropyl radicals. | libretexts.orgepa.gov |
| Benzoyl Peroxide | BPO | 80-100 °C | Thermal cleavage of the weak O-O bond produces two benzoyloxy radicals, which can decarboxylate to form phenyl radicals. | libretexts.org |
| 1,1′-Azobis(cyclohexanecarbonitrile) | ACHN | 80-100 °C | Similar to AIBN, produces cyclohexyl-based radicals. | rsc.org |
Ultraviolet (UV) Radiation
Ultraviolet (UV) radiation serves as a potent tool for initiating chemical reactions, including the polymerization of vinyl monomers like styrene derivatives. The energy from UV light can be absorbed by molecules, promoting them to an excited state from which they can dissociate into reactive radical species. This method of initiation is advantageous as it can often be performed at lower temperatures than thermal initiation and allows for temporal and spatial control of the reaction.
In processes analogous to the transformation of styrene derivatives, UV radiation has been effectively used. For instance, in the chlorination of 3-trifluoromethylpyridine to produce 2-chloro-5-trifluoromethylpyridine, a structurally related compound, UV light is a key component. In one described method, a mixture containing 3-trifluoromethylpyridine is passed through a glass tube irradiated with a mercury-vapor lamp. google.com This process is conducted at a temperature of 110°C, with the UV light facilitating the generation of chlorine radicals, which then react with the pyridine (B92270) ring. google.com
A similar principle applies to the polymerization of styrenic monomers. The absorption of UV light by the monomer or a photoinitiator leads to the formation of radicals that can initiate the polymerization chain reaction. While specific studies on the UV-initiated polymerization of this compound are not extensively detailed in publicly available literature, the general mechanism for styrene polymerization under UV irradiation is well-established. open.eduresearchgate.net The process typically involves the generation of an initial radical which adds to the vinyl group of the styrene monomer, creating a new radical that propagates the polymer chain. open.edu
Table 1: Example of UV-Initiated Synthesis of a Related Compound
| Reactant | Product | Catalyst/Initiator | Conditions | Reference |
| 3-trifluoromethylpyridine and Chlorine | 2-chloro-5-trifluoromethylpyridine | Ultraviolet (UV) light | Gas phase, 110°C | google.com |
The efficiency of UV-initiated polymerization can be influenced by factors such as the intensity and wavelength of the UV light, the presence of photoinitiators, and the reaction medium. researchgate.net
Free-Radical Initiators (e.g., Peroxides, Azonitriles)
Free-radical initiators are chemical compounds that readily decompose upon heating or irradiation to produce free radicals, which in turn initiate polymerization or other radical reactions. fujifilm.com This is a common and widely used method for the industrial production of polymers from vinyl monomers. fujifilm.com The choice of initiator is critical as its decomposition rate, and therefore the rate of initiation, is temperature-dependent. fujifilm.com
Peroxides: Organic peroxides, such as dibenzoyl peroxide (BPO), are a common class of free-radical initiators. open.edu When heated, the weak oxygen-oxygen single bond in the peroxide cleaves homolytically to form two radicals. libretexts.org These radicals can then initiate the polymerization of a vinyl monomer like styrene. open.edulibretexts.orglibretexts.org The process begins with the radical adding to the double bond of the styrene, which creates a more stable benzylic radical that then propagates the chain by adding to subsequent monomer units. libretexts.orglibretexts.org While specific examples for this compound are not readily available, the use of peroxides in the synthesis of related compounds is documented. For the chlorination of 3-trifluoromethylpyridine, dibenzoyl peroxide is cited as a suitable free-radical initiator. google.com
Azonitriles: Azonitriles, with alpha, alpha-azobisisobutyronitrile (AIBN) being a prime example, are another major class of free-radical initiators. google.comlibretexts.org These compounds decompose upon heating to yield two carbon-centered radicals and a molecule of nitrogen gas. chempoint.comfujifilm.com The formation of the highly stable nitrogen molecule provides a strong thermodynamic driving force for the decomposition. chempoint.com AIBN is frequently used in the polymerization of styrene and its derivatives. libretexts.orgcmu.edu A patent describing the synthesis of 2-chloro-5-trifluoromethylpyridine from 3-trifluoromethylpyridine explicitly mentions the use of AIBN as a free-radical initiator in the liquid phase. google.com In one example, AIBN was added portion-wise to a solution of 3-trifluoromethylpyridine in carbon tetrachloride while chlorine was passed through, leading to the formation of the desired product. google.com
The selection of a free-radical initiator depends on the desired reaction temperature. Different initiators have different half-lives at various temperatures, allowing for the control of the polymerization rate.
Table 2: Common Free-Radical Initiators and Their Applications
| Initiator Class | Example | Activating Condition | Common Application | Reference |
| Peroxides | Dibenzoyl Peroxide (BPO) | Heat | Polymerization of styrene, Chlorination of pyridines | google.comopen.edu |
| Azonitriles | alpha, alpha-Azobisisobutyronitrile (AIBN) | Heat | Polymerization of styrene, Chlorination of pyridines | google.comlibretexts.org |
The use of these initiators allows for the production of polymers with specific molecular weights and distributions, which are crucial for the material properties of the final product. fujifilm.com
Compound Information
Future Research Directions and Unexplored Avenues
Novel Synthetic Routes for Enhanced Selectivity and Sustainability
The pursuit of more efficient, selective, and environmentally benign methods for the synthesis of 2-Chloro-5-(trifluoromethyl)styrene is a critical area for future research. Current synthetic strategies often rely on multi-step processes that may generate significant waste and utilize harsh reagents. Future explorations should focus on the principles of green chemistry, such as maximizing atom economy and utilizing renewable feedstocks and safer solvents. jk-sci.comjocpr.comacs.orgwikipedia.orgnumberanalytics.com
Key areas for investigation include:
Catalytic Cross-Coupling Reactions: Development of novel catalyst systems, potentially based on earth-abundant metals, for the direct vinylation of 1-chloro-4-(trifluoromethyl)benzene derivatives would represent a significant advancement.
Biocatalytic Approaches: The use of enzymes or whole-cell systems for the synthesis of substituted styrenes is a burgeoning field. frontiersin.orgnih.govacs.orgyoutube.com Research into biocatalytic decarboxylation of corresponding cinnamic acid precursors could offer a highly selective and sustainable route to this compound under mild conditions. nih.gov
Decarboxylative Coupling Reactions: Investigating the direct coupling of a suitable vinylating agent with a substituted benzoic acid precursor through a decarboxylative pathway could shorten synthetic sequences and improve atom economy. organic-chemistry.org
| Synthetic Strategy | Potential Advantages | Key Research Challenges |
| Catalytic Cross-Coupling | High efficiency, potential for high selectivity. | Catalyst cost and stability, ligand design for specific substrate. |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. frontiersin.orgnih.govacs.orgyoutube.com | Enzyme discovery and engineering, substrate scope limitations. |
| Decarboxylative Coupling | Utilizes readily available starting materials, avoids pre-functionalization. organic-chemistry.org | Catalyst development, control of side reactions. |
Exploration of New Polymer Architectures and Materials
The polymerization of this compound opens the door to a wide array of new materials with potentially unique thermal, chemical, and optical properties. While early work demonstrated its polymerizability, modern controlled radical polymerization techniques have yet to be extensively applied. afinitica.com
Future research should focus on:
Controlled Radical Polymerization: The application of techniques such as Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP) would allow for the synthesis of well-defined homopolymers and copolymers with controlled molecular weights and low dispersity. nih.govnih.govfluorine1.rursc.org This control is crucial for tailoring material properties for specific applications.
Block Copolymers: The synthesis of block copolymers incorporating segments of poly(this compound) with other monomers (e.g., styrene (B11656), acrylates, methacrylates) could lead to the formation of self-assembling nanostructures with applications in areas such as lithography, membranes, and drug delivery. nih.govrsc.orgnih.govyoutube.com The distinct properties of the fluorinated and chlorinated block would drive the self-assembly process.
Copolymerization Studies: Investigating the copolymerization of this compound with a range of other monomers will allow for the fine-tuning of properties such as glass transition temperature, refractive index, and surface energy. researchgate.netresearchgate.net
| Polymer Architecture | Potential Properties and Applications | Key Research Focus |
| Well-defined Homopolymers | Enhanced thermal stability, chemical resistance, specific optical properties. | Optimization of controlled polymerization conditions (ATRP, RAFT, NMP). nih.govnih.govfluorine1.rursc.org |
| Block Copolymers | Self-assembly into ordered nanostructures, materials for membranes and lithography. nih.govrsc.orgnih.govyoutube.com | Synthesis of block copolymers with diverse co-monomers, characterization of self-assembly. |
| Random Copolymers | Tunable refractive index, surface energy, and mechanical properties. | Determination of reactivity ratios, correlation of composition with properties. researchgate.netresearchgate.net |
Advanced Mechanistic Studies on Complex Transformations
A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is essential for optimizing existing processes and developing new ones. The interplay between the chloro and trifluoromethyl substituents likely imparts unique reactivity that warrants detailed investigation.
Future mechanistic studies should include:
C-F Bond Activation: The trifluoromethyl group can participate in a variety of transformations involving C-F bond activation. sioc-journal.cn Detailed mechanistic studies, including computational modeling, could elucidate the pathways for such reactions with this compound, potentially leading to novel functionalization strategies. nih.gov
Reactivity of the Vinyl Group: The electron-withdrawing nature of the substituents will influence the reactivity of the vinyl group in polymerization and other addition reactions. Kinetic and mechanistic studies of these reactions will provide valuable data for predicting and controlling outcomes.
Photochemical and Electrochemical Behavior: The response of this compound to light and electrical current is an unexplored area. Such studies could reveal novel reaction pathways for polymerization or functionalization. nih.govwikipedia.orgrsc.orgyoutube.com
Integration with Emerging Fluorination Technologies
The field of fluorination chemistry is rapidly evolving, with new reagents and methods continually being developed. rsc.orgrsc.org Integrating this compound with these emerging technologies could lead to the synthesis of novel and highly functionalized molecules.
Areas for future exploration include:
Late-Stage Functionalization: The development of methods for the selective late-stage fluorination of polymers derived from this compound could be a powerful tool for modifying material properties post-polymerization. mpg.denih.govacs.org
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for a wide range of organic transformations. rsc.org Its application to reactions involving this compound could enable previously inaccessible transformations under mild conditions.
Electrochemical Fluorination: Electrochemical methods offer a reagent-free approach to fluorination. nih.govwikipedia.orgyoutube.com Investigating the electrochemical fluorination of this compound or its derivatives could provide access to new fluorinated building blocks.
Q & A
Basic: How can vibrational spectroscopy confirm the structure of 2-Chloro-5-(trifluoromethyl)styrene?
Methodological Answer:
Vibrational spectroscopy (FTIR and Raman) is critical for identifying functional groups and validating molecular structure. For analogs like 2-Chloro-5-(trifluoromethyl)aniline, experimental FTIR data revealed characteristic peaks for C-Cl (650–750 cm⁻¹) and CF₃ (1100–1250 cm⁻¹) groups, consistent with theoretical density functional theory (DFT) calculations . Researchers should:
- Compare experimental spectra with computed vibrational modes (using software like Gaussian or ORCA).
- Assign peaks to specific bonds (e.g., vinyl C=C stretch near 1600–1650 cm⁻¹ for styrene derivatives).
- Cross-validate with NMR (¹³C/¹H) to resolve ambiguities in trifluoromethyl or chloro substituent positions.
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
Safety measures must address acute hazards (e.g., irritancy) and chronic risks (e.g., respiratory toxicity). Based on analogs like 2-Chloro-5-(trifluoromethyl)pyridine:
- PPE: N95 masks, nitrile gloves, and chemical goggles to prevent inhalation/skin contact (STOT SE 3 hazard) .
- Ventilation: Use fume hoods during synthesis or purification due to potential volatile byproducts.
- Storage: Keep in sealed containers under inert gas (N₂/Ar) to prevent degradation; classify as "Combustible Solid" (Storage Code 11) .
Advanced: What strategies optimize regioselective functionalization of this compound?
Methodological Answer:
Regioselectivity is influenced by electronic and steric effects. For chloro-trifluoromethyl aromatics:
- Directed ortho-Metalation: Use LDA or LTMP to deprotonate positions adjacent to directing groups (e.g., chloro), enabling C-C bond formation .
- Cross-Coupling: Suzuki-Miyaura reactions with Pd catalysts can target vinyl or aryl halide sites. Pre-activate styrene with boronic acids under anhydrous conditions .
- Electrophilic Substitution: Nitration or sulfonation favors positions meta to electron-withdrawing CF₃ groups. Monitor reaction progress via HPLC to avoid over-functionalization .
Advanced: How do computational methods predict reactivity in this compound synthesis?
Methodological Answer:
DFT calculations (e.g., B3LYP/6-311+G**) model transition states and electron density distribution:
- Reactivity Hotspots: Identify electrophilic regions (e.g., vinyl carbons) using Fukui indices .
- Solvent Effects: Simulate solvation models (PCM) to optimize reaction media (e.g., THF vs. DMF) for nucleophilic attacks .
- Catalyst Screening: Dock ligands (e.g., phosphines) to metal centers to predict catalytic efficiency in cross-coupling reactions .
Advanced: What challenges arise in synthesizing this compound via vapor-phase halogen exchange?
Methodological Answer:
Vapor-phase methods, used for analogs like 2-Chloro-5-(trifluoromethyl)pyridine, face:
- Temperature Control: Excessive heat (>300°C) degrades styrene’s vinyl group. Optimize using fluidized-bed reactors with precise thermal gradients .
- Catalyst Deactivation: Chlorine residues poison metal catalysts (e.g., CuCl₂). Regenerate catalysts via in situ reduction with H₂ .
- Byproduct Formation: Monitor for trifluoromethyl cleavage using GC-MS; employ scavengers (e.g., molecular sieves) to trap HF .
Advanced: How is this compound applied in organic electronics?
Methodological Answer:
In perovskite solar cells, styrene derivatives function as interface modifiers:
- Self-Assembled Monolayers (SAMs): Anchor styrene’s vinyl group to metal oxides (e.g., ITO) to improve hole transport. Use PyCA-3F analogs to enhance wettability and reduce recombination .
- Charge Transport: Measure conductivity via four-probe techniques; target a HOMO level of -5.3 eV to align with adjacent layers .
Advanced: What role does this compound play in medicinal chemistry?
Methodological Answer:
As a pharmacophore backbone:
- Antimicrobial Agents: Introduce sulfonamide or piperazine moieties at the styrene site to target bacterial enzymes. Test efficacy against Gram-positive strains via MIC assays .
- Kinase Inhibitors: Modify the trifluoromethyl group to enhance binding to ATP pockets. Use molecular docking (AutoDock Vina) to screen virtual libraries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
